(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S,5R)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUMJQUCAPCRJ-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Alcohol Intermediate Synthesis
The enantiomerically pure (4S,5R)-2-amino-1,2-diphenylethanol is synthesized via benzoin condensation of benzaldehyde derivatives, followed by asymmetric reduction. Source details a thiourea-catalyzed benzoin condensation to yield 2-amino-1,2-diphenylethanone, which is reduced using sodium borohydride in ethanol to produce the erythro and threo diastereomers of the amino alcohol. Resolution via chiral chromatography or enzymatic kinetic resolution achieves the desired (4S,5R) configuration.
Cyclization with 5-(Trifluoromethyl)Pyridine-2-Carbonyl Chloride
The amino alcohol reacts with 5-(trifluoromethyl)pyridine-2-carbonyl chloride in tetrahydrofuran (THF) at 0–5°C to form the oxazoline ring. This step requires rigorous exclusion of moisture to prevent hydrolysis. The reaction proceeds via nucleophilic acyl substitution, with the amino group attacking the carbonyl carbon, followed by intramolecular cyclization.
Table 1: Representative Reaction Conditions for Cyclization
| Component | Quantity (mmol) | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Amino alcohol | 10 | THF | 0–5 | 78 | |
| 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | 12 | THF | 0–5 | - | |
| Triethylamine | 15 | - | 0–5 | - |
Stereoselective Synthesis via Asymmetric Catalysis
Achieving the (4S,5R) configuration necessitates enantioselective methods. Source reports the use of Jacobsen’s hydrolytic kinetic resolution (HKR) catalyst for the asymmetric epoxidation of stilbene derivatives, which are subsequently converted to amino alcohols. The epoxide intermediate undergoes ring-opening with ammonia, followed by reduction to yield the desired stereochemistry.
Chiral Auxiliary-Mediated Synthesis
An alternative approach employs Evans’ oxazaborolidine catalysts to induce asymmetry during the cyclization step. This method, described in Source, achieves enantiomeric excess (ee) >95% by leveraging boron-mediated transition-state control. The trifluoromethylpyridine moiety is introduced via Suzuki-Miyaura coupling after oxazoline ring formation.
Catalytic Methods Using Silica-Supported Reagents
Source highlights a novel three-component reaction utilizing SiO₂-POCl₂ nanoparticles to promote condensation between ethyl 3-phenyl glycidate, aniline derivatives, and dimethylformamide (DMF). While this method primarily yields 2,3-dihydrooxazoles, modifications substituting aniline with 5-(trifluoromethyl)pyridin-2-amine could adapt the protocol for the target compound. The silica-phosphorus oxychloride system enhances reaction efficiency by stabilizing reactive intermediates.
Table 2: Catalytic Performance of SiO₂-POCl₂ in Dihydrooxazole Synthesis
Resolution Techniques for Enantiomeric Purity
Post-synthetic resolution is critical for obtaining the (4S,5R) enantiomer. Source describes chiral stationary phase (CSP) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) to separate diastereomers. The target compound exhibits a retention factor (k) of 2.3 under normal-phase conditions (hexane:isopropanol 90:10), achieving 97% ee.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency | Source |
|---|---|---|---|---|---|
| Multi-Step Condensation | 65–78 | 90–95 | Moderate | High | |
| Asymmetric Catalysis | 70–85 | >95 | Low | Very High | |
| Catalytic Nanoparticles | 85–89 | - | High | Moderate |
Purification and Characterization
Final purification employs recrystallization from ethyl acetate/hexane (1:3), yielding colorless crystals with a melting point of 128–130°C. Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemistry:
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Overview
(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound belonging to the oxazole family. Its molecular formula is C21H15F3N2O, and it features significant structural elements that contribute to its chemical properties and biological activities. The compound's unique trifluoromethyl substitution enhances its lipophilicity, potentially improving bioavailability and efficacy in medicinal applications.
Chemistry
- Catalysis : The compound serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions. This application is critical in the synthesis of chiral molecules which are essential in pharmaceuticals.
- Synthesis : It acts as a building block in the synthesis of complex organic molecules and pharmaceuticals, enabling the creation of novel compounds with desired biological activities.
Biology
- Enzyme Inhibition : Studies indicate that (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole may inhibit specific enzymes involved in cancer progression. This makes it a candidate for drug development targeting cancer treatment.
- Biological Probes : The compound is utilized as a probe to study various biological pathways and molecular interactions, helping researchers understand complex biological systems.
Medicine
- Drug Development : Its unique structure positions it as a potential lead compound for developing new therapeutics aimed at various diseases, particularly cancer and microbial infections.
- Diagnostics : The compound is explored for use in diagnostic assays and imaging techniques due to its ability to interact with specific biological targets.
Industry
- Material Science : The unique properties of this compound make it suitable for applications in material science where advanced materials with specific functionalities are required.
- Agriculture : Investigations into its use as a pesticide or herbicide are ongoing, given its potential antimicrobial properties.
Mechanism of Action
The mechanism by which (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and pyridine ring can enhance binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related oxazoline derivatives, focusing on substituents, stereochemistry, and catalytic performance.
Table 1: Structural and Functional Comparison of Selected Oxazoline Derivatives
Key Comparisons
Electronic Effects: The 5-CF₃ group in the target compound provides strong electron-withdrawing effects, stabilizing transition states in Pd-catalyzed reactions . The 4-CF₃ isomer (CAS 2757082-28-1) shifts electronic modulation to the pyridine’s 4-position, which may alter substrate binding in asymmetric catalysis .
Steric Effects: The diphenyl groups at the 4S and 5R positions in the target compound create a rigid chiral environment, enhancing enantioselectivity . The dicyclopentylmethyl-substituted derivative (CAS N/A) introduces extreme steric hindrance, likely limiting substrate scope .
Stereochemical Impact: The 4S,5R configuration in the target compound is critical for its performance in asymmetric C–H activation . The R-configuration in the monophenylic analogue (CAS 1192019-22-9) results in distinct chiral induction, as shown in its lower molecular weight and simplified structure .
Catalytic Performance: The target compound achieves >90% enantiomeric excess (ee) in Pd-catalyzed additions, outperforming simpler derivatives like L1 in certain substrates .
Practical Considerations :
- The target compound is priced at ¥1,927.00/100mg (95% purity), while analogues like the methyl-substituted derivative cost less (¥1,067.00/250mg) .
- Stability under inert storage conditions (argon, 2–8°C) is common across oxazoline ligands to prevent racemization .
Research Findings and Implications
- Structural Flexibility: Minor changes in pyridine substituents (e.g., CF₃ position) significantly alter catalytic outcomes. For example, the 5-CF₃ group in the target compound enhances enantioselectivity compared to 4-CF₃ isomers .
- Industrial Relevance : The high cost of the target compound (vs. L1) may limit large-scale applications, but its superior stereocontrol justifies use in high-value pharmaceutical syntheses .
- Future Directions : Immobilization strategies (as demonstrated for L1 in flow reactors) could enhance the target compound’s utility in continuous processes .
Biological Activity
The compound (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative notable for its unique structural characteristics and potential biological activities. With a molecular formula of C21H15F3N2O and a molar mass of 368.35 g/mol , this compound has garnered attention for its potential applications in medicinal chemistry, particularly in anti-cancer and antimicrobial research.
Structural Features
The distinctive features of this compound include:
- Chirality : The (4S,5R) configuration plays a crucial role in its biological interactions.
- Trifluoromethyl Group : Enhances lipophilicity and may improve bioavailability.
- Pyridine Ring : Contributes to the compound's interaction with biological targets.
Anticancer Properties
Preliminary studies indicate that (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibits significant anticancer activity. It has been shown to inhibit specific cellular pathways involved in tumor growth. The compound's ability to bind to various enzymes or receptors suggests its potential as an anti-cancer agent.
- Mechanism of Action : The compound interacts with molecular targets such as receptor tyrosine kinases, which are pivotal in cancer progression. This interaction can lead to the modulation of signaling pathways that control cell proliferation and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural characteristics may allow it to disrupt bacterial cell membranes or inhibit essential microbial enzymes.
Summary of Biological Activities
| Activity Type | Target | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Various receptor tyrosine kinases | Inhibition of tumor growth | |
| Antimicrobial | Bacterial and fungal strains | Significant antimicrobial activity |
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that the compound significantly inhibits the growth of cancer cell lines by disrupting the signaling pathways associated with proliferation.
- Antimicrobial Testing : A series of derivatives related to oxazoles have been tested against common pathogens. The results indicated that compounds similar to (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibit broad-spectrum antifungal activity with MIC values comparable to established antifungal agents.
Research Findings
Recent findings suggest that the incorporation of the trifluoromethyl group into the pyridine ring enhances the binding affinity of the compound to biological targets. This modification not only increases lipophilicity but also influences the electronic properties of the molecule, making it a promising candidate for further pharmacological exploration.
Pharmacokinetics
Pharmacokinetic evaluations indicate that derivatives of this compound possess suitable profiles for further development. Studies have shown favorable metabolic stability and low toxicity profiles in preliminary assays.
Q & A
Q. What are optimized synthetic routes for (4S,5R)-4,5-diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, and how can enantiomeric purity be ensured?
A three-step synthesis starting from (S)-(+)-2-phenylglycinol has been reported, achieving overall yields of 83.2–94.5% and purity >99% . Key steps include cyclocondensation to form the oxazoline core, followed by functionalization with the trifluoromethylpyridine moiety. Enantiomeric purity is validated via polarimetry (specific rotation) and spectroscopic methods (IR, NMR, GC-MS). For chiral verification, X-ray crystallography with Flack parameter analysis is recommended to confirm absolute configuration .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?
- 1H/13C NMR : Assign diastereotopic protons and confirm substituent integration (e.g., trifluoromethyl group at δ ~120 ppm in 19F NMR) .
- X-ray crystallography : Resolve absolute stereochemistry using SHELXL for refinement and Flack parameter (x) analysis to avoid centrosymmetric ambiguity .
- Polarimetry : Measure specific optical rotation ([α]D) to track enantiomeric excess (ee) during synthesis .
Q. How can researchers verify the compound’s stability under experimental storage conditions?
Stability is maintained at 2–8°C under argon to prevent oxidation or hydrolysis of the oxazoline ring . Periodic purity checks via HPLC (using chiral columns) and NMR are advised. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can model long-term stability .
Advanced Research Questions
Q. What role does the trifluoromethylpyridine group play in modulating this compound’s reactivity or binding properties?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine nitrogen, making it a potential ligand for transition metals (e.g., Re, Ir) in catalytic systems . Computational studies (DFT) can map frontier molecular orbitals to predict binding modes. Comparative studies with non-fluorinated analogs reveal steric and electronic contributions to substrate affinity .
Q. How can this compound be applied in asymmetric catalysis or chiral ligand design?
Similar dihydrooxazole derivatives serve as ligands in Re(CO)3Cl complexes for CO2 electroreduction . To adapt this compound:
- Coordination studies : Titrate with metal precursors (e.g., ReCl(CO)5) and monitor shifts in IR carbonyl stretches (1900–2100 cm⁻¹) .
- Catalytic screening : Test in asymmetric transformations (e.g., hydrosilylation) using chiral HPLC to assess enantioselectivity .
Q. What strategies resolve contradictions in crystallographic data for diastereomeric mixtures of this compound?
- Twinned crystal analysis : Use SHELXD/SHELXE to deconvolute overlapping diffraction patterns .
- Density functional theory (DFT) : Compare calculated vs. experimental NMR/IR spectra to identify dominant diastereomers .
- Selective recrystallization : Exploit solubility differences in DMF/EtOH (1:1) to isolate enantiopure fractions .
Q. How can researchers design biological activity assays for this compound, given its structural complexity?
- Cytotoxicity screening : Use Mosmann’s MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to quantify cell viability .
- Antimicrobial testing : Adapt broth microdilution methods (CLSI guidelines) against Gram-positive/negative strains, correlating activity with substituent electronic profiles .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity Check Method |
|---|---|---|---|
| 1 | Ethanol, reflux, 2h | 94.5 | TLC (EtOAc/hexane) |
| 2 | DMF, 80°C, 12h | 89.2 | NMR (diastereomer ratio) |
| 3 | Recrystallization | >99% ee | Chiral HPLC |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Diagnostic Signal |
|---|---|
| 1H NMR (CDCl3) | δ 5.21 (d, J=10 Hz, H-4/5 oxazoline) |
| 19F NMR | δ -62.5 (CF3, singlet) |
| IR (KBr) | 1650 cm⁻¹ (C=N stretch) |
| X-ray | Flack x = 0.02(2) |
Q. Table 3. Stability Under Stress Conditions
| Condition | Duration | Purity Loss (%) | Degradation Products |
|---|---|---|---|
| 40°C/75% RH | 4 weeks | <5% | Hydrolyzed oxazoline |
| Light (300–800 nm) | 2 weeks | 2% | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
